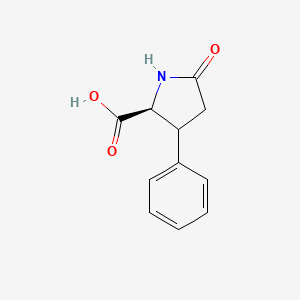

5-Oxo-3-phenylproline

Description

Significance of 5-Oxo-3-phenylproline in Chemical Biology and Medicinal Chemistry Research

The 5-Oxo-3-phenylproline scaffold is a significant structural motif in the fields of chemical biology and medicinal chemistry. It serves as a core component in the design of novel bioactive molecules, particularly those targeting specific biological receptors. Research has demonstrated its utility in the development of new therapeutic agents. For instance, derivatives of 1,3-diaryl-5-oxo-proline, which feature the 5-oxo-proline core with a phenyl group at the 3-position, have been synthesized and investigated as ligands for endothelin receptors (ETR). nih.govresearchgate.net Specifically, compounds possessing a 1,3-biaryl substituted 5-oxo-proline core have been prepared to explore their interactions with these receptors. nih.gov

One study focused on the synthesis of new 1,3-diaryl-5-oxo-proline derivatives, including compounds where the carboxylic acid function and the aromatic substituent at the C-3 position are in a trans configuration. nih.gov These compounds were evaluated for their binding affinity to recombinant human ETA and ETB receptors. nih.gov The findings identified a selective ligand for the ETA receptor, highlighting the potential of the 5-oxo-3-phenylproline framework in creating receptor-subtype-selective molecules. nih.govresearchgate.net Further research has explored the antiplatelet and antithrombotic activities of 5-oxoproline derivatives, indicating the therapeutic potential of this chemical class in cardiovascular diseases. researchgate.net The constrained conformation of the proline ring, combined with the chemical features of the oxo and phenyl groups, makes this scaffold a valuable tool for probing biological systems and designing drugs with specific pharmacological profiles.

Overview of Pyrrolidone and Proline Analogues in Drug Discovery Research

Proline itself is a unique natural amino acid due to its secondary amine being incorporated into a cyclic structure, which imparts significant conformational restriction. bohrium.com This rigidity is advantageous in drug design, as it can lead to enhanced activity and bioavailability of peptides and small molecules. acs.org Proline analogues are versatile building blocks that have been incorporated into numerous successful drugs. acs.orgnih.gov Over the past 15 years, the FDA has approved more than 15 drugs containing proline analogues. nih.govacs.org These analogues, such as fluoroprolines, α-methylproline, and bicyclic prolines, are used to refine the physicochemical properties of drug candidates. acs.org The pyrrolidone ring, also known as a pyroglutamic acid (Glp) moiety when derived from glutamic acid, is a key feature in many biologically active compounds, including those with antiplatelet activity. researchgate.net The inherent properties of these scaffolds, such as their influence on molecular conformation and their ability to participate in hydrogen bonding, make them privileged structures in the development of new medicines. pharmablock.com

Historical Context of Research on 5-Oxo-3-phenylproline and Related Scaffolds

Research into proline and its analogues has a history spanning over a century, beginning with the isolation of proline itself in 1900. bohrium.com The therapeutic potential of proline-based structures gained significant momentum in the 1970s with the discovery and development of angiotensin-converting enzyme (ACE) inhibitors like captopril, which features a proline moiety. acs.orgpharmablock.com This success spurred broader interest in modifying the proline scaffold to create analogues with improved pharmacological properties.

The exploration of pyrrolidone structures, particularly 5-oxoproline (pyroglutamic acid), also has a rich history in peptide and medicinal chemistry. Studies on short peptides containing N-terminal 5-oxoproline have demonstrated their biological activities, such as antiplatelet effects. researchgate.net Research from the early 1990s described the synthesis of related structures like (2S,4S)-4-arylamino-2-carboxy-5-pyrrolidones, indicating that the synthesis and study of substituted 5-oxopyrrolidine rings were active areas of investigation. acs.org

More targeted research on the 5-oxo-3-phenylproline scaffold and its derivatives is a more recent development, building upon this foundational knowledge. For example, studies in the 21st century have described the synthesis of various 1,3-diaryl-5-oxo-proline derivatives as potential endothelin receptor ligands. nih.govresearchgate.net These contemporary studies leverage advanced techniques in molecular modeling and biological assays to understand the structure-activity relationships of these complex molecules, representing a continuation of the long-standing effort to utilize proline and pyrrolidone scaffolds for therapeutic benefit. nih.gov The investigation into cis-5-phenyl proline scaffolds as platforms for enzyme inhibitors further illustrates the modern application of these structures. nih.gov

Properties

IUPAC Name |

(2S)-5-oxo-3-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-9-6-8(10(12-9)11(14)15)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,12,13)(H,14,15)/t8?,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHDVBWGNFOKAT-HTLJXXAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(NC1=O)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@H](NC1=O)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Oxo 3 Phenylproline and Its Derivatives

Classical and Contemporary Approaches to 5-Oxo-3-phenylproline Synthesis

The foundational methods for constructing the 5-oxo-3-phenylproline scaffold have relied on established organic reactions. These have been refined over time to improve yields and introduce greater molecular diversity.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a fundamental strategy for forming the pyrrolidinone ring of 5-oxo-3-phenylproline. This approach involves the formation of a bond within a single molecule to create the cyclic structure.

One documented method involves the intramolecular cyclization of N-(3-chloro- or 1-oxo-3-chloropropyl)-α-phenylglycine derivatives. researchgate.net This reaction is effectively carried out under phase-transfer catalysis conditions, which facilitate the reaction between reactants in different phases. researchgate.net Similarly, iodine-mediated intramolecular electrophilic aromatic cyclization of allylamines offers a route to related heterocyclic structures, highlighting the versatility of cyclization reactions. organic-chemistry.org This method uses molecular iodine as a mild and environmentally friendly catalyst to initiate the ring-closing process. organic-chemistry.org

| Starting Material | Reaction Type | Key Reagents/Catalysts | Product |

| N-(3-chloro- or 1-oxo-3-chloropropyl)-α-phenylglycine | Intramolecular Cyclization | Phase-transfer catalyst | 2-phenylproline derivatives researchgate.net |

| Allylamines | Intramolecular Electrophilic Aromatic Cyclization | Molecular Iodine | Quinolines, Pyrazolo[4,3-b]pyridines, Thieno[3,2-b]pyridines organic-chemistry.org |

| Amino acid derivatives with vinyl iodide | Palladium-Catalyzed Intramolecular Cyclization | Palladium catalyst | Functionalized proline derivatives nih.gov |

| N-chloroacetyl aroylalanines | 5-exo-tet cyclization | Base | 3-Aroyl pyroglutamic acid derivatives mdpi.com |

Condensation Reactions in 5-Oxo-3-phenylproline Synthesis

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are also pivotal in the synthesis of 5-oxo-3-phenylproline and its derivatives. For instance, the reaction of N-(4-methoxyphenyl)-3-phenyl-2-propynamide with 2-bromo-propanedioic acid 1,3-diethyl ester in the presence of sodium hydride yields a pyrrolinone derivative, a precursor to 1,3-disubstituted-5-oxo-proline. nih.gov

Derivatives of 5-oxo-proline can be synthesized through the reaction of 5-oxo-1-phenyl-proline with various amines in the presence of coupling agents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). google.comgoogle.com This method is used to create amide derivatives, expanding the chemical space of these compounds. google.comgoogle.com

The condensation of diethyl N-acetylaminomalonate with α,β-unsaturated aldehydes can produce a mixture of N-Boc-proline diastereoisomers after a three-step sequence. nih.gov These diastereomers can then be separated. nih.gov

Utilizing Pyroglutamic Acid and 3,4-Dehydropyroglutamic Acid Derivatives as Chiral Precursors

Pyroglutamic acid, also known as 5-oxoproline, is a readily available chiral starting material for the synthesis of 3-substituted prolines. scispace.comwikipedia.orgnih.gov Its inherent chirality makes it an excellent scaffold for creating enantiomerically pure products. scispace.com For example, optically pure trans-3-substituted prolines have been synthesized through the diastereoselective conjugate addition of LiCH2CN to an α,β-unsaturated lactam derived from (S)-pyroglutamic acid. mdpi.com

Similarly, 3,4-dehydropyroglutamic acid derivatives serve as valuable precursors. The conjugate addition of phenylcuprate to a 3,4-dehydropyroglutamic acid derivative has been used to prepare the (2S,3R) stereoisomer of β-phenylproline. scispace.com

Stereoselective and Asymmetric Synthesis of 5-Oxo-3-phenylproline Stereoisomers

Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of bioactive molecules. Stereoselective and asymmetric synthesis methods are employed to produce specific stereoisomers of 5-oxo-3-phenylproline.

Control of Diastereoselectivity and Enantioselectivity

Achieving control over diastereoselectivity and enantioselectivity is a key focus in modern synthetic chemistry. masterorganicchemistry.comddugu.ac.in Asymmetric synthesis aims to prepare a single enantiomer of the final product. ethz.ch

Several strategies have been developed to control the stereochemical outcome of reactions leading to 5-oxo-3-phenylproline and its analogs. For instance, the enantioselective synthesis of 3-substituted prolines has been achieved starting from 3-hydroxy-(S)-2-proline. mdpi.comresearchgate.net Palladium-mediated couplings are used to introduce various groups at the C3 position. mdpi.comresearchgate.net

Organocatalytic asymmetric Michael additions have also proven effective. The reaction of nitro esters with α,β-unsaturated aldehydes, catalyzed by diarylprolinol silyl (B83357) ether, affords chiral Michael adducts with high yields and excellent enantioselectivity, which can then be converted to trans-3-substituted proline derivatives. researchgate.net Phase-transfer catalysis has also been utilized for the enantioselective conjugate addition of N-(diphenylmethylene)glycine ester to α,β-unsaturated aldehydes, yielding various 3-substituted prolines with good to high enantioselectivity. researchgate.net

The stereochemical outcome of the alkylation of enolates derived from N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester has been shown to be dependent on the alkylating reagent and the N-protecting group. nih.gov

Resolution Techniques for Enantiomerically Pure 5-Oxo-3-phenylproline

Resolution is the process of separating a racemic mixture into its constituent enantiomers. libretexts.org This is a common strategy when a stereoselective synthesis is not feasible or provides insufficient enantiomeric purity. ub.edu

A widely used method involves converting the enantiomers into a mixture of diastereomers by reacting them with an enantiomerically pure chiral reagent. libretexts.org These diastereomers have different physical properties and can be separated by techniques such as crystallization or chromatography. libretexts.orgub.edu For example, a racemic mixture of an acid can be resolved by reacting it with a chiral amine to form diastereomeric salts, which can then be separated. libretexts.org

High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful tool for the resolution of racemic precursors of cis- and trans-β-phenylproline derivatives. scispace.com This technique allows for the isolation of enantiomerically pure compounds on a preparative scale. scispace.com Another approach involves coupling a racemate to α-methylbenzylamine to obtain optically pure compounds. mdpi.com

Novel Synthetic Routes and Catalyst Development for 5-Oxo-3-phenylproline Analogues

The development of new synthetic methodologies for 5-oxo-3-phenylproline and its analogues is driven by the need for greater efficiency, stereochemical control, and access to a diverse range of structurally complex derivatives. Research has increasingly focused on innovative catalytic systems and novel reaction pathways to construct the core pyrrolidinone ring with desired substitutions. These advancements include stereoselective Michael additions, the application of organocatalysis, and the use of advanced catalytic systems incorporating heterogeneous promoters.

One prominent strategy involves the Michael intermolecular addition to produce 1,3-diaryl-5-oxo-proline derivatives. mdpi.comresearchgate.net In a typical sequence, diethyl ester intermediates react with substituted 3-phenyl-2-propenoic acid ethyl esters in the presence of a base like sodium ethoxide (EtONa) to yield a mixture of diastereomers, which are then separated. mdpi.com Subsequent hydrolysis affords the final carboxylic acid analogues. mdpi.com An alternative route has also been explored, starting from the reaction of N-(4-methoxyphenyl)-3-phenyl-2-propynamide with 2-bromo-propanedioic acid 1,3-diethyl ester to form a pyrrolinone derivative, which can then be reduced to the desired 5-oxo-proline structure. mdpi.com

| Compound Name | Starting Materials | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| (±)-trans 1-(4-Methoxyphenyl)-5-oxo-3-phenyl-proline | Diethyl 2-((4-methoxyphenyl)amino)malonate + Ethyl cinnamate | b) EtONa, dry EtOH, reflux; c) NaOH aq. 10N, reflux | 87% | mdpi.com |

| (±)-trans 3-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-5-oxo-proline | Diethyl 2-((4-methoxyphenyl)amino)malonate + Ethyl 3-(1,3-benzodioxol-5-yl)acrylate | b) EtONa, dry EtOH, reflux; c) NaOH aq. 10N, reflux | 91% | mdpi.com |

| (±)-trans 3-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-5-oxo-proline | Diethyl 2-((4-methoxyphenyl)amino)malonate + Ethyl 3-(3,4-dimethoxyphenyl)acrylate | b) EtONa, dry EtOH, reflux; c) NaOH aq. 10N, reflux | 80% (as sodium salt) | mdpi.com |

| (±)-trans 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-5-oxo-proline | Diethyl 2-((3,4-dimethoxyphenyl)amino)malonate + Ethyl 3-(4-methoxyphenyl)acrylate | b) EtONa, dry EtOH, reflux; c) NaOH aq. 10N, reflux | 51% (as sodium salt) | mdpi.com |

Another powerful approach is the intramolecular Michael reaction, which has been employed for the highly stereoselective synthesis of polysubstituted 5-oxoproline chimeras. sciforum.net This method can start with a multicomponent Mannich reaction or a reversible aza-Michael addition, sometimes utilizing a crystallization-induced asymmetric transformation (CIAT) to obtain optically pure γ-oxo-α-amino acids. sciforum.net Subsequent N-acylation followed by a base-promoted intramolecular cyclization yields the desired all-trans polysubstituted oxoprolines as single diastereomers. sciforum.net

Catalyst development has been central to achieving high enantioselectivity in the synthesis of proline analogues. Asymmetric organocatalysis, in particular, has proven effective. A key development is the organocatalytic Michael addition of nitro esters to α,β-unsaturated aldehydes. researchgate.netnih.gov Using a diarylprolinol silyl ether as the organocatalyst, this method produces chiral Michael adducts that serve as precursors to trans-3-substituted proline derivatives with excellent enantioselectivity (up to 99% ee) and high diastereoselectivity (dr >20:1). researchgate.netnih.gov

| Reaction Type | Catalyst | Key Reactants | Result | Reference |

|---|---|---|---|---|

| Asymmetric Organocatalytic Michael Addition | Diarylprolinol silyl ether | Nitro esters + α,β-Unsaturated aldehydes | Chiral Michael adducts in high yields (up to 96%) and excellent enantioselectivity (up to 99% ee). Precursors for trans-3-substituted prolines. | researchgate.netnih.gov |

| Phase-Transfer Catalyzed Asymmetric Conjugate Addition | Chiral phase-transfer catalyst | N-(diphenylmethylene)glycine ester + α,β-Unsaturated aldehydes | Efficient synthesis of various trans-3-substituted prolines with good to high enantioselectivity. | researchgate.net |

| Palladium-mediated Coupling | Palladium catalyst | Enol triflate derived from N-trityl-3-oxo-(S)-2-proline methyl ester + Various coupling partners | Introduction of diverse groups at the C3 position, leading to 3-substituted prolines. | researchgate.netnih.gov |

Phase-transfer catalysis (PTC) represents another significant advancement for constructing chiral proline frameworks. The highly enantioselective alkylation of racemic α-amino-β-ketoesters using C2-symmetric chiral quaternary ammonium (B1175870) salt catalysts allows for the assembly of optically active quaternary 3-oxoprolines. nih.gov This method provides a direct route to α-substituted prolines featuring two consecutive, stereochemically defined quaternary centers. nih.gov

More recent innovations include the enhancement of catalytic systems with heterogeneous promoters. For instance, new chiral catalysts derived from (S)-oxo-proline have been combined with nanosized oxides like SiO₂–ZrO₂. researchgate.net These solid promoters have been shown to significantly increase the enantiomeric excess of the reaction products in asymmetric reactions, demonstrating a synergistic effect between the chiral organic catalyst and the inorganic support. researchgate.net In one study, the addition of SiO₂–ZrO₂ nanoparticles to a chiral proline-derivative catalyst in a Biginelli reaction increased the enantiomeric excess of the product from 54% to 76%. researchgate.net This approach of using hybrid catalytic systems opens new avenues for designing highly efficient and selective synthetic routes.

Derivatization and Structural Modification of the 5 Oxo 3 Phenylproline Scaffold

Design and Synthesis of N-Substituted 5-Oxo-3-phenylproline Derivatives

The nitrogen atom of the 5-oxo-3-phenylproline scaffold serves as a primary point for derivatization, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical and pharmacological properties. The synthesis of these N-substituted derivatives can be achieved through various synthetic routes, often starting from precursors like 5-oxo-1-phenylpyrazolidine-3-carboxylic acid, which can be resolved into its enantiomers to yield chiral building blocks.

A common strategy involves the nucleophilic addition of a substituted hydrazine (B178648) to a suitable die ster, followed by cyclization. For instance, the reaction of phenylhydrazine (B124118) with dimethyl maleate (B1232345) leads to a hydrazine-diester intermediate, which upon treatment with a base such as sodium methoxide, cyclizes to form the 5-oxopyrazolidine ring system. This core can then be further modified.

The introduction of substituents on the nitrogen atom can be accomplished through standard alkylation or acylation reactions. These modifications are crucial for exploring structure-activity relationships (SAR), as the nature of the N-substituent can significantly influence biological activity. For example, in the context of other heterocyclic scaffolds, the introduction of various aryl and heteroaryl groups on the nitrogen atom has been shown to be a key determinant of biological efficacy.

| Scaffold | N-Substituent | Reported Biological Activity |

|---|---|---|

| Pyrrolidine-2,5-dione | 3-Trifluoromethylphenylpiperazine | Anticonvulsant activity. nih.gov |

| Benzimidazole | Various aromatic rings | Inhibition of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2). nih.gov |

| N-(4-phenyl)glycine | Various heterocyclic systems | Anti-inflammatory agents. nih.gov |

Modifications at the Phenyl Moiety and Pyrrolidone Ring of 5-Oxo-3-phenylproline

Beyond N-substitution, the 5-oxo-3-phenylproline scaffold offers two other key regions for structural modification: the phenyl ring and the pyrrolidone ring. These modifications can be used to fine-tune the steric and electronic properties of the molecule, thereby influencing its interaction with biological targets.

Phenyl Moiety Modifications: The phenyl ring at the 3-position of the pyrrolidone core is amenable to a variety of substitution patterns. Standard electrophilic aromatic substitution reactions can be employed to introduce a range of functional groups, such as halogens, alkyl, alkoxy, and nitro groups. The nature and position of these substituents can have a profound impact on the biological activity of the resulting derivatives. For instance, structure-activity relationship studies on related benzothiazole-phenyl analogs have shown that the placement of substituents on the aromatic ring is critical for dual inhibition of certain enzymes. nih.gov

Pyrrolidone Ring Modifications: The pyrrolidone ring itself can be functionalized to introduce additional diversity. The carbon atoms of the pyrrolidine (B122466) ring, particularly those at positions 2 and 4, can be targeted for substitution. The non-planar, puckered nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows for the generation of distinct three-dimensional arrangements of substituents, which can be critical for specific molecular recognition events at biological targets. nih.gov The stereochemistry of these substituents plays a crucial role in determining the biological profile of the compounds due to the enantioselective nature of protein binding sites. nih.gov

| Scaffold | Modification | Observed Effect on Biological Activity |

|---|---|---|

| Benzothiazole-phenyl | Ortho-substitution on the phenyl ring with fluoro, chloro, bromo, methyl, or methoxy (B1213986) groups | Led to potent dual inhibitors of FAAH and sEH enzymes. nih.gov |

| Pyrrolidine-2,5-dione | Non-aromatic substituent (sec-butyl) at position 3 | Positively influenced anticonvulsant activity. nih.gov |

| 5-Arylpyrrolidine-2-carboxylates | Ortho-halogen substituent on the 5-aryl group and an electron-withdrawing group at C4 | Transformed into 1H-benzo[b]azepine-2-carboxylates. researchgate.net |

Exploration of 5-Oxo-3-phenylproline as a Scaffold for Peptide and Peptidomimetic Research

The rigidified structure of 5-oxo-3-phenylproline makes it an attractive building block for the design of peptides and peptidomimetics with constrained conformations. nih.gov By incorporating such conformationally restricted amino acid analogs into peptide sequences, it is possible to induce specific secondary structures, such as β-turns and helices, which are often crucial for biological activity. nih.gov

The 5-oxo-3-phenylproline scaffold can be considered a constrained analog of phenylalanine, a common amino acid in many biologically active peptides. nih.gov The locked conformation of the pyrrolidone ring restricts the torsional angles of the peptide backbone, thereby reducing the conformational flexibility of the resulting peptide. This can lead to enhanced receptor binding affinity, increased metabolic stability, and improved selectivity.

In the broader field of peptidomimetics, heterocyclic scaffolds are widely used to mimic the structural and functional properties of peptides while overcoming their inherent limitations, such as poor oral bioavailability and rapid degradation. nih.gov The 5-oxo-3-phenylproline core can serve as a template to arrange key pharmacophoric groups in a spatially defined manner, mimicking the side-chain presentation of a native peptide. The synthesis of such peptidomimetics often involves solid-phase synthesis techniques, which allow for the rapid generation of libraries of compounds for biological screening. nih.gov

| Constrained Scaffold/Analog | Application in Peptide/Peptidomimetic Design | Key Findings |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) | As a constrained phenylalanine analog to induce β-bend and helical structures. nih.gov | Model peptides containing Tic folded into intramolecularly H-bonded forms. nih.gov |

| Heterocyclic Scaffolds (e.g., azoles, piperazines) | To serve as a core for peptidomimetics, modulating protein-protein interactions. nih.gov | Solid-phase synthesis enables rapid access to diverse libraries of peptidomimetics. nih.gov |

| Tryptophan-Phenylalanine/Tyrosine Stapled Peptides | To create unique constrained peptides with complex topologies. | Intramolecular palladium-catalyzed C-H activation process allows for direct synthesis on solid phase. |

Mechanistic Biological Investigations of 5 Oxo 3 Phenylproline and Its Bioactive Analogues

Identification and Characterization of Molecular Targets for 5-Oxo-3-phenylproline Derivatives

The therapeutic potential of chemical compounds is intrinsically linked to their ability to interact with specific biological molecules, thereby modulating their function. Derivatives of 5-oxo-3-phenylproline have emerged as a versatile scaffold, demonstrating activity against a range of molecular targets implicated in diverse pathological processes. This section details the identification and characterization of these targets, including endothelin receptors, the bacterial enzyme Sortase A, and the purinergic P2X7 receptor.

The endothelin system, comprising endothelin peptides (ET-1, ET-2, ET-3) and their G protein-coupled receptors (GPCRs), endothelin receptor subtype A (ETAR) and subtype B (ETBR), plays a critical role in vascular homeostasis. Dysregulation of this system is associated with conditions like hypertension and atherosclerosis, making endothelin receptors significant therapeutic targets.

In the search for new endothelin receptor ligands, a series of seventeen 1,3-diaryl-5-oxo-proline derivatives were synthesized and evaluated for their binding affinity to human ETAR and ETBR. These studies utilized in vitro binding assays with recombinant human receptors expressed in Chinese Hamster Ovary (CHO-K1) cells, using [¹²⁵I] ET-1 as the radioligand.

The results identified a specific derivative, (±)-trans 3-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-proline (compound 31h ), as a selective ETAR ligand. This compound exhibited a good affinity for ETAR with an inhibition constant (Ki) of 3.3 ± 1.1 µM, while showing no affinity for ETBR. The selectivity of compound 31h is noteworthy, as another derivative lacking the methylene (B1212753) spacer at the 1-position (compound 15a ) showed no affinity for either receptor subtype. This highlights the critical role of specific structural modifications in determining both affinity and selectivity for the endothelin receptors. Other derivatives in the series showed weaker or non-selective interactions.

| Compound | ETAR Affinity (Ki) | ETBR Affinity | Receptor Selectivity |

|---|---|---|---|

| Compound 31h | 3.3 ± 1.1 µM | No Affinity | Selective for ETAR |

| Compound 15a | No Affinity | No Affinity | N/A |

| Compound 12a | No Affinity | 14% inhibition at 10 µM | Weak for ETBR |

| Compound 13a | 16% inhibition at 10 µM | No Affinity | Weak for ETAR |

| Compound 14a | 11% inhibition at 10 µM | No Affinity | Weak for ETAR |

Staphylococcus aureus is a significant human pathogen that utilizes the transpeptidase Sortase A (SrtA) to anchor surface protein virulence factors to its cell wall peptidoglycan. This process is crucial for bacterial adhesion, invasion, and immune evasion, making SrtA an attractive target for developing anti-virulence agents.

Derivatives based on the cis-5-phenyl proline scaffold have been investigated as mechanism-based inhibitors of SrtA. Specifically, 4-vinylsulfonyl 5-phenyl prolinates have been shown to inhibit S. aureus SrtA through an irreversible, covalent modification of the enzyme's active site. The inhibitory mechanism involves the vinyl sulfone group acting as a Michael acceptor for the thiol group of the catalytic cysteine residue (Cys184) in the SrtA active site. This covalent attachment leads to time-dependent, irreversible inactivation of the enzyme.

Kinetic studies of these vinyl sulfone-based inhibitors have quantified their efficiency. Racemic vinyl sulfonyl 5-phenyl prolinates demonstrated potent irreversible inhibition with values for the second-order rate constant (k_inact_/K_i_) ranging from 1.5 to 2.2 ×10⁴ M⁻¹ min⁻¹. This mechanism-based inhibition, where the enzyme's own catalytic activity may contribute to the inhibitor's activation, represents a targeted approach to disrupting bacterial virulence.

| Inhibitor Class | Target Enzyme | Mechanism of Action | Key Kinetic Parameter |

|---|---|---|---|

| 4-Vinylsulfonyl 5-phenyl prolinates | S. aureus Sortase A (SrtA) | Irreversible covalent modification of active site Cys184 | k_inact_/K_i_ = 1.5 - 2.2 ×10⁴ M⁻¹ min⁻¹ |

| Phenyl vinyl sulfone | S. aureus Sortase A (SrtA) | Irreversible covalent modification of active site Cys184 | IC₅₀ = 736 µM |

| Aryl (β-amino)ethyl ketones | Sortase A and B | Irreversible covalent modification of active site cysteine | IC₅₀ values vary by specific compound and sortase type |

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, where its activation by high concentrations of extracellular ATP triggers inflammatory responses. Persistent activation can lead to the formation of a large, non-selective pore, culminating in cytokine release and programmed cell death, implicating the receptor in various inflammatory diseases and neuroinflammation. Consequently, P2X7 antagonists are of significant therapeutic interest.

Research into novel P2X7 modulators has led to the identification of substituted N-phenylmethyl-5-oxo-proline-2-amides as a class of P2X7 receptor antagonists. These oxo-prolinamide derivatives have been specifically designed to modulate P2X7 receptor function and antagonize the effects of ATP at this receptor. While detailed public data on the specific binding affinities and inhibitory concentrations for these particular derivatives are limited, their identification points to the adaptability of the oxo-proline scaffold for targeting this ion channel. The general mechanism for P2X7 antagonists involves blocking the ATP binding site or allosterically preventing the channel from opening, thereby inhibiting downstream signaling events.

Understanding Ligand-Receptor Binding Interactions through Biochemical Assays

Elucidating the interaction between a ligand and its receptor is fundamental to drug discovery and mechanistic biology. Biochemical binding assays are essential tools for this purpose, providing quantitative data on binding affinity, kinetics, and specificity. A variety of these assays have been employed to characterize the interactions of 5-oxo-3-phenylproline derivatives with their molecular targets.

The primary parameters determined in these assays include:

Dissociation Constant (Kd): A measure of binding affinity, where a lower Kd value indicates a stronger interaction.

Inhibition Constant (Ki): Represents the potency of a compound in inhibiting the binding of another ligand (often the natural ligand or a radioligand).

IC50: The concentration of an inhibitor required to reduce a specific biological activity or binding by 50%.

For the study of 5-oxo-3-phenylproline derivatives as endothelin receptor ligands, radioligand binding assays were utilized. This classic and robust method involves a radiolabeled ligand (the radioligand, e.g., [¹²⁵I] ET-1) that binds to the receptor. A test compound is then added in increasing concentrations to compete with the radioligand for the binding sites. By measuring the displacement of the radioligand, the affinity (Ki) of the test compound for the receptor can be calculated.

In the investigation of Sortase A inhibitors, Fluorescence Resonance Energy Transfer (FRET)-based assays have been employed. These assays often use a synthetic peptide substrate for SrtA that is labeled with a FRET pair (a donor and an acceptor fluorophore). When the peptide is intact, the fluorophores are in close proximity, and FRET occurs. Upon cleavage of the peptide by SrtA, the fluorophores are separated, leading to a change in the fluorescence signal. Inhibitors of SrtA prevent this cleavage, and their potency (e.g., IC50) can be determined by measuring the preservation of the FRET signal. These "mix-and-measure" formats are well-suited for high-throughput screening.

Modulation of Cellular Pathways and Functional Responses

The interaction of 5-oxo-3-phenylproline derivatives with their molecular targets initiates a cascade of intracellular events, modulating cellular pathways and leading to specific functional responses.

Antagonism of the endothelin receptor A (ETAR) by selective ligands interferes with the canonical Gq/11 signaling pathway. Normally, ET-1 binding to ETAR activates phospholipase C, which generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to cellular responses such as vasoconstriction and cell proliferation. By blocking ET-1 binding, ETAR antagonists derived from the 5-oxo-3-phenylproline scaffold can prevent this Ca²⁺ mobilization and inhibit these downstream functional effects, which is a key strategy in managing diseases like pulmonary hypertension.

Inhibition of S. aureus Sortase A (SrtA) has direct and significant consequences on bacterial virulence. SrtA is responsible for anchoring numerous surface proteins, including adhesins that mediate attachment to host extracellular matrix components like fibronectin and fibrinogen. By irreversibly inactivating SrtA, vinyl sulfone inhibitors based on the 5-phenyl proline scaffold effectively prevent the display of these proteins on the bacterial surface. This leads to measurable functional outcomes, including a significant reduction in the ability of S. aureus to adhere to fibronectin-coated surfaces and a decreased capacity to form biofilms, both of which are critical steps in the establishment of an infection.

Antagonism of the P2X7 receptor by oxo-prolinamide derivatives blocks several key pro-inflammatory pathways. P2X7 activation is a potent trigger for the assembly of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1. Caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into its active, secreted form, a powerful inflammatory cytokine. P2X7 antagonists, by preventing the initial ion flux and subsequent downstream signaling, can block inflammasome activation and IL-1β release. This modulation of a central inflammatory pathway highlights the therapeutic potential of P2X7 antagonists in a variety of inflammatory and autoimmune disorders.

Computational and Structural Biology Studies

Molecular Docking and Homology Modeling of 5-Oxo-3-phenylproline-Target Interactions

Molecular docking and homology modeling are powerful computational methods used to predict the binding orientation and affinity of a small molecule to its protein target. In the case of 1,3-diaryl-5-oxo-proline derivatives, these techniques have been instrumental in understanding their interactions with the endothelin A receptor (ETAR), a G protein-coupled receptor implicated in vasoconstriction and cell proliferation.

Given the high sequence similarity between the endothelin A (ETA) and endothelin B (ETB) receptors, a homology model of the ETAR was constructed using the crystal structure of the human ETBR as a template. researchgate.net This model provided a three-dimensional representation of the ETAR's binding site, which is characterized as a wide and open pocket accessible to the extracellular environment. researchgate.net

Molecular docking studies were then performed to investigate the binding modes of several synthesized 1,3-diaryl-5-oxo-proline derivatives within the ETAR homology model. researchgate.net For instance, the docking of a selective ETAR ligand, compound 31h ((±)-trans 3-(1,3-Benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-proline), revealed key interactions within the receptor's binding pocket. researchgate.net The model suggested that the carboxylic acid moiety of the ligand forms a crucial polar contact with the receptor, a common feature for many endothelin receptor antagonists. researchgate.net The docking pose also indicated that the aryl groups at the 1 and 3 positions of the proline ring occupy distinct regions of the binding site, contributing to the ligand's affinity and selectivity. researchgate.net

Specifically, the binding model of compound 31h showed its 1,3-benzodioxol group positioned deep within the binding pocket, while the (4-methoxyphenyl)methyl group at the N1 position was oriented towards the extracellular side. researchgate.net This orientation, along with specific polar interactions, helps to explain its observed selective affinity for the ETAR over the ETBR. researchgate.net In contrast, a structurally similar compound, 15a ((±)-trans 3-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-5-oxo-proline), which lacks the methylene (B1212753) spacer at the N1 position, showed no affinity for either receptor, highlighting the sensitivity of the interaction to subtle structural changes. researchgate.net

These molecular modeling studies provide a structural rationale for the observed biological activity of 5-oxo-3-phenylproline derivatives and serve as a valuable guide for the design of new analogs with improved potency and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis of 5-Oxo-3-phenylproline Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org While specific QSAR studies focusing exclusively on 5-oxo-3-phenylproline derivatives are not extensively documented, the principles of QSAR can be applied to this class of compounds based on methodologies used for other endothelin receptor antagonists. researchgate.net

The primary goal of a QSAR model is to predict the biological activity of novel, untested compounds. nih.gov For a series of 5-oxo-3-phenylproline derivatives targeting the endothelin receptor, a predictive QSAR model would be developed using a training set of molecules with experimentally determined binding affinities (e.g., Ki or IC50 values). nih.gov The model would then be validated using a separate test set of compounds to ensure its predictive power.

Various statistical and machine learning methods can be employed for QSAR modeling, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. researchgate.net

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. e-bookshelf.de

Artificial Neural Networks (ANN): A non-linear modeling technique inspired by the structure of the human brain, capable of capturing complex relationships between molecular structure and activity. researchgate.net

For endothelin-A receptor antagonists, QSAR models have been successfully developed that demonstrate high predictability, which could be extrapolated to the 5-oxo-3-phenylproline scaffold. researchgate.net

The foundation of any QSAR model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's physicochemical properties. For 5-oxo-3-phenylproline derivatives, relevant descriptors could include:

| Descriptor Category | Examples | Potential Significance for ETAR Binding |

| Physicochemical | LogP (lipophilicity), Molecular Weight, Polar Surface Area (PSA) | LogP is crucial for membrane permeability and hydrophobic interactions within the binding pocket. PSA influences solubility and the potential for hydrogen bonding. researchgate.net |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Atomic Charges | These descriptors relate to the molecule's reactivity and its ability to participate in electrostatic interactions with receptor residues. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) has been identified as a relevant descriptor in QSAR models for ETA antagonists. researchgate.net |

| Topological | Connectivity indices, Shape indices | These describe the size, shape, and branching of the molecule, which are critical for steric complementarity with the receptor's binding site. |

| Quantum Chemical | VAMP LUMO (Lowest Unoccupied Molecular Orbital energy) | This descriptor has been shown to be significant in QSAR models of endothelin-A receptor antagonists, suggesting its relevance for the binding mechanism. researchgate.net |

A robust QSAR model for 5-oxo-3-phenylproline derivatives would likely incorporate a combination of these descriptors. Statistical validation of the model is critical and typically involves assessing parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q² or r²CV), and the standard error of the estimate. researchgate.net A well-validated QSAR model can then be used to guide the synthesis of new derivatives with potentially enhanced biological activity.

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional arrangement of atoms in a molecule (conformation) and the spatial arrangement of its constituent parts (stereochemistry) are critical determinants of its biological activity. For 5-oxo-3-phenylproline derivatives, the stereochemistry at the C3 and C5 positions of the proline ring significantly influences their interaction with target receptors.

In the synthesis of 1,3-diaryl-5-oxo-proline derivatives, the reaction conditions can lead to the formation of different stereoisomers. researchgate.net The structural configuration of these molecules is often determined using proton NMR spectroscopy, by analyzing the chemical shifts and coupling constants of specific protons on the pyrrolidine (B122466) ring. researchgate.net

Studies on a series of newly synthesized 1,3-diaryl-5-oxo-proline derivatives revealed that the compounds predominantly adopt a trans configuration, where the carboxylic acid function at C5 and the aromatic substituent at C3 are on opposite sides of the proline ring. researchgate.net This stereochemical arrangement appears to be favorable for binding to the endothelin A receptor.

The importance of stereochemistry is further highlighted by the molecular docking studies. The trans configuration allows the aryl groups and the carboxylic acid to be positioned in a way that maximizes favorable interactions within the ETAR binding site. researchgate.net The specific orientation of the phenyl group at the C3 position and the substituent at the N1 position are crucial for establishing the necessary contacts for high-affinity binding and selectivity.

Advanced Analytical Methodologies in 5 Oxo 3 Phenylproline Research

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopy is fundamental to the molecular-level investigation of 5-Oxo-3-phenylproline, providing critical insights into its atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 5-Oxo-3-phenylproline in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to establish the constitution and relative stereochemistry of the molecule.

¹H and ¹³C NMR: The proton (¹H) NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to one another through spin-spin coupling. The carbon-13 (¹³C) NMR spectrum reveals the number of unique carbon atoms and their hybridization state. The expected chemical shifts for 5-Oxo-3-phenylproline are influenced by the electron-withdrawing effects of the carbonyl and carboxylic acid groups, as well as the anisotropic effect of the phenyl ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Oxo-3-phenylproline Note: These are approximate chemical shift ranges. Actual values can vary based on solvent and other experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |

| C2 (alpha-carbon) | ~4.0 - 4.5 (dd) | ~55 - 60 | Methine proton adjacent to the carboxylic acid and nitrogen. |

| C3 (beta-carbon) | ~3.5 - 4.0 (m) | ~40 - 45 | Methine proton bearing the phenyl group. |

| C4 (gamma-carbon) | ~2.5 - 3.0 (m) | ~30 - 35 | Methylene (B1212753) protons adjacent to the C3 methine and the C5 carbonyl group. |

| C5 (delta-carbon) | - | ~175 - 180 | Carbonyl carbon of the lactam ring. |

| Carboxyl C | - | ~170 - 175 | Carbonyl carbon of the carboxylic acid. |

| Carboxyl H | ~10 - 13 (s, broad) | - | Acidic proton of the carboxylic acid group. |

| N-H | ~7.0 - 8.5 (s, broad) | - | Amide proton of the lactam ring. |

| Phenyl C | - | ~125 - 140 | Aromatic carbons of the phenyl substituent. |

| Phenyl H | ~7.2 - 7.5 (m) | - | Aromatic protons of the phenyl substituent. |

2D NMR Techniques: For definitive stereochemical assignment (cis vs. trans isomers), 2D NMR experiments are essential. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the spin systems within the pyrrolidone ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry. It detects protons that are close in space, regardless of whether they are bonded. For 5-Oxo-3-phenylproline, a NOESY experiment would show a spatial correlation between the proton at C2 and the proton at C3 if they are on the same face of the ring (the cis isomer). The absence of this correlation would indicate they are on opposite faces (the trans isomer). mdpi.comresearchgate.netnih.gov

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental formula of 5-Oxo-3-phenylproline and to gain structural information through analysis of its fragmentation patterns. researchgate.net

Molecular Ion and High-Resolution Mass Spectrometry (HRMS): Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula (C₁₁H₁₁NO₃).

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation of 5-Oxo-3-phenylproline is expected to proceed through characteristic pathways for pyroglutamic acid derivatives and phenyl-substituted compounds.

Interactive Data Table: Expected Key Fragment Ions of 5-Oxo-3-phenylproline in MS/MS

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Description of Loss |

| M - 45 | [M - COOH]⁺ or [M - H - CO₂]⁻ | Loss of the carboxylic acid group is a common fragmentation pathway for amino acids. libretexts.org |

| M - 18 | [M - H₂O]⁺ | Loss of water, often from the carboxylic acid group. |

| 104 | Phenylvinyl cation or equivalent | Fragmentation involving the phenyl-substituted portion of the ring. |

| 91 | Tropylium ion [C₇H₇]⁺ | A common and stable fragment resulting from rearrangement of a benzyl (B1604629) group, indicative of the phenyl substituent. |

| 84 | Pyroglutamic acid iminium ion | Cleavage of the phenyl group, leaving the core pyrrolidone ring structure. |

This fragmentation data provides a molecular fingerprint that helps to confirm the identity of the compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 5-Oxo-3-phenylproline provides clear evidence for its key structural features. The spectrum of the closely related DL-5-Oxoproline (pyroglutamic acid) serves as an excellent reference. nist.gov

The most prominent absorption bands in the spectrum confirm the presence of the carboxylic acid, the cyclic amide (lactam), and the aromatic ring.

Interactive Data Table: Characteristic IR Absorption Bands for 5-Oxo-3-phenylproline

| Wavenumber Range (cm⁻¹) | Functional Group & Vibration | Description |

| 3300–2500 (very broad) | O-H stretch (Carboxylic Acid) | The very broad nature of this band is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. libretexts.orgcore.ac.uk |

| ~3200 (medium, sharp) | N-H stretch (Amide) | The absorption from the secondary amide within the lactam ring. This may sometimes be obscured by the broad O-H band. core.ac.uk |

| 3100–3000 | C-H stretch (Aromatic) | Vibrations of the C-H bonds on the phenyl ring. libretexts.org |

| 3000–2850 | C-H stretch (Aliphatic) | Vibrations of the C-H bonds in the pyrrolidone ring. libretexts.org |

| ~1750 (strong, sharp) | C=O stretch (Carboxylic Acid) | The carbonyl stretch of the carboxylic acid group. This is typically at a higher frequency than the amide carbonyl. libretexts.org |

| ~1680 (strong, sharp) | C=O stretch (Amide I band) | The carbonyl stretch of the five-membered lactam ring. Ring strain slightly increases the frequency compared to an acyclic secondary amide. |

| 1600, 1480 | C=C stretch (Aromatic) | In-ring carbon-carbon stretching vibrations of the phenyl group. docbrown.info |

Chromatographic Methods for Purification and Analysis.unict.it

Chromatography is an essential tool for both the purification of synthesized 5-Oxo-3-phenylproline and the analysis of its purity and enantiomeric composition.

Purification:

Column Chromatography: Following synthesis, crude 5-Oxo-3-phenylproline is often purified by column chromatography using silica (B1680970) gel as the stationary phase. A gradient of solvents, such as ethyl acetate (B1210297) and hexanes with a small amount of acetic or formic acid to ensure the carboxylic acid remains protonated, is typically used to elute the desired product. nih.gov

Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of 5-Oxo-3-phenylproline. A reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (like water with 0.1% trifluoroacetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is commonly used. The compound's purity is determined by integrating the peak area, which is detected using a UV detector, typically at a wavelength where the phenyl group absorbs (~254 nm).

Chiral HPLC: Since 5-Oxo-3-phenylproline possesses two stereocenters, it can exist as four possible stereoisomers. To separate these enantiomers and diastereomers, chiral HPLC is required. This technique uses a chiral stationary phase (CSP), such as polysaccharide-based columns (e.g., Chiralpak®). scispace.com The differential interaction of the stereoisomers with the CSP allows for their separation and quantification, which is critical in stereoselective synthesis and pharmaceutical applications. An isocratic mobile phase, often a mixture of alkanes (like n-hexane) and an alcohol (like 2-propanol), is frequently employed for such separations. scispace.com

X-ray Crystallography for Absolute Stereochemistry and Conformation.nih.gov

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and preferred conformation. nih.govnih.govsoton.ac.uk To perform this analysis, a high-quality single crystal of an enantiomerically pure sample of 5-Oxo-3-phenylproline must be grown.

The diffraction of X-rays by the crystal lattice provides an electron density map from which the precise position of each atom can be determined. This analysis yields several key pieces of information:

Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles in the molecule.

Conformation: It reveals the exact puckering of the five-membered pyrrolidone ring. In related structures, such as a derivative of 5-oxo-3-(thiophen-2-yl)proline, the ring adopts an "envelope" conformation, where one of the carbon atoms is out of the plane of the other four atoms. nih.gov A similar conformation would be expected for 5-Oxo-3-phenylproline.

Absolute Stereochemistry: For a chiral, enantiomerically pure crystal, anomalous dispersion effects can be used to determine the absolute configuration (R/S) at the C2 and C3 stereocenters without ambiguity. ed.ac.ukthieme-connect.de This is the gold standard for assigning the absolute stereochemistry of a chiral molecule.

Intermolecular Interactions: The crystal structure also reveals how the molecules pack in the solid state, showing intermolecular interactions such as hydrogen bonds involving the carboxylic acid and amide groups, which dictate the crystal's properties. nih.gov

Future Research Directions and Prospects for 5 Oxo 3 Phenylproline

Emerging Synthetic Strategies for Complex Analogues

The synthesis of 5-oxo-3-phenylproline and its derivatives has evolved, with new methodologies enabling the creation of increasingly complex and stereochemically defined analogues. nih.govnih.govmdpi.comunict.itresearchgate.net Future synthetic endeavors are likely to focus on several key areas:

Asymmetric and Stereoselective Synthesis: The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of robust asymmetric synthetic routes to enantiomerically pure 5-oxo-3-phenylproline analogues is a significant area of ongoing research. nih.govrsc.orgresearchgate.netnih.govrsc.orgnih.gov Methodologies employing chiral auxiliaries, organocatalysis, and metal-catalyzed asymmetric transformations are being explored to control the stereocenters within the pyrrolidinone ring. nih.govrsc.orgresearchgate.netnih.govrsc.orgnih.gov

Diversity-Oriented Synthesis: The creation of compound libraries with diverse structural modifications is crucial for identifying new biological activities. Future strategies will likely involve the development of efficient synthetic pathways that allow for the facile introduction of a wide range of substituents on both the phenyl ring and the pyrrolidinone core. This may include late-stage functionalization techniques that enable rapid diversification of a common intermediate.

Synthesis of Conformationally Constrained Analogues: The incorporation of conformational constraints into the 5-oxo-3-phenylproline scaffold can lead to analogues with enhanced potency and selectivity for their biological targets. This can be achieved through the synthesis of bicyclic or spirocyclic derivatives, or by introducing rigidifying elements into the molecule's structure.

A summary of some synthetic approaches for related proline derivatives is presented in Table 1.

| Synthetic Approach | Description | Potential Application for 5-Oxo-3-phenylproline Analogues |

| Metal Carbenoid Chemistry | Conversion of δ-amino β-ketoesters into 5-substituted 3-oxo prolines. nih.gov | Could be adapted for the asymmetric synthesis of 5-oxo-3-phenylproline derivatives with various substituents at the 5-position. |

| Enolate Alkylation | Stereoselective alkylation of enolates derived from N-protected 4-oxoproline esters. nih.gov | Offers a route to introduce diverse side chains at the 3-position with stereocontrol, creating complex analogues. |

| Intramolecular Cycloaddition | Asymmetric synthesis of polycyclic proline derivatives via intramolecular azomethine ylide cycloaddition. rsc.org | Could be employed to generate conformationally constrained and complex polycyclic analogues of 5-oxo-3-phenylproline. |

| Multi-component Reactions | Condensation reactions involving multiple starting materials to rapidly build molecular complexity. mdpi.com | Could be utilized for the efficient, diversity-oriented synthesis of libraries of 5-oxo-3-phenylproline analogues for screening. |

Exploration of Novel Biological Targets and Therapeutic Research Areas

While initial research has identified certain biological activities of 5-oxo-3-phenylproline derivatives, the full therapeutic potential of this scaffold remains largely untapped. Future investigations are expected to broaden the scope of biological screening to identify novel targets and explore new therapeutic applications.

Endothelin Receptor Antagonism: A significant area of research has focused on 1,3-diaryl-5-oxo-proline derivatives as ligands for endothelin receptors (ETRs). nih.govmdpi.comunict.itresearchgate.netnih.gov Certain analogues have shown selectivity for the ETA receptor subtype, which is implicated in vasoconstriction and cell proliferation. nih.govunict.itnih.gov Further exploration in this area could lead to the development of new therapeutics for cardiovascular diseases such as pulmonary hypertension. frontiersin.org

Anticancer Applications: The proline metabolic pathway is often dysregulated in cancer, making enzymes in this pathway attractive therapeutic targets. Analogues of 5-oxo-proline could be investigated as inhibitors of enzymes such as pyrroline-5-carboxylate reductase (PYCR), which is overexpressed in some cancers. The development of potent and selective inhibitors could offer a novel approach to cancer therapy.

Neuroprotective Agents: Given the prevalence of the proline scaffold in molecules with central nervous system activity, 5-oxo-3-phenylproline analogues represent a promising class of compounds for the treatment of neurodegenerative diseases. Future research could explore their potential as modulators of neurotransmitter receptors or as inhibitors of enzymes involved in neuroinflammation.

Anti-inflammatory Agents: The structural motifs present in 5-oxo-3-phenylproline are found in various compounds with anti-inflammatory properties. nih.govnih.govmdpi.comresearchgate.net Screening of 5-oxo-3-phenylproline libraries against key inflammatory targets, such as cyclooxygenases (COX) or various cytokines, could uncover novel anti-inflammatory leads. nih.govnih.govmdpi.comresearchgate.net

Metabolic Disorders: The role of proline metabolism in broader metabolic regulation suggests that 5-oxo-3-phenylproline derivatives could have applications in the treatment of metabolic disorders. nih.govgoogle.com Future studies might investigate their effects on pathways related to glucose and lipid metabolism. nih.govgoogle.com

A summary of potential therapeutic research areas is provided in Table 2.

| Therapeutic Area | Potential Biological Target(s) | Rationale |

| Cardiovascular Diseases | Endothelin Receptors (ETA/ETB) nih.govmdpi.comunict.itresearchgate.netnih.govfrontiersin.org | Derivatives have shown affinity and selectivity for endothelin receptors, which are key regulators of blood pressure. nih.govunict.itnih.gov |

| Oncology | Pyrroline-5-carboxylate reductase (PYCR), other metabolic enzymes | The proline metabolic pathway is often upregulated in cancer cells, presenting a potential therapeutic vulnerability. |

| Neurodegenerative Diseases | Neurotransmitter receptors, enzymes involved in neuroinflammation | The proline scaffold is a common feature in CNS-active compounds. |

| Inflammatory Disorders | Cyclooxygenases (COX), lipoxygenases, cytokine signaling pathways nih.govnih.govmdpi.com | The core structure is present in known anti-inflammatory agents. nih.govnih.govmdpi.com |

| Metabolic Disorders | Enzymes and receptors involved in glucose and lipid metabolism nih.govgoogle.com | Proline metabolism is interconnected with central metabolic pathways. nih.govgoogle.com |

Advancements in Computational Design and Screening Methodologies

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and efficient screening of new chemical entities. The application of these methods to the 5-oxo-3-phenylproline scaffold is expected to accelerate the discovery of novel bioactive analogues.

Molecular Docking and Homology Modeling: For biological targets with known three-dimensional structures, molecular docking can be used to predict the binding modes and affinities of 5-oxo-3-phenylproline analogues. nih.govmdpi.comunict.itresearchgate.netnih.govsamipubco.comnih.govmdpi.com In cases where the experimental structure of the target is unavailable, homology modeling can be used to generate a theoretical model based on the structures of related proteins. nih.govmdpi.comunict.itresearchgate.netnih.gov These techniques were successfully applied in the study of 1,3-diaryl-5-oxo-proline derivatives as endothelin receptor ligands to understand the structural basis for their affinity and selectivity. nih.govunict.itresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jmchemsci.comnih.goveijppr.com For 5-oxo-3-phenylproline derivatives, QSAR models can be developed to predict the activity of unsynthesized analogues, thereby guiding the design of more potent compounds. jmchemsci.comnih.goveijppr.com

Virtual Screening: Virtual screening involves the computational screening of large compound libraries against a specific biological target. This approach can be used to identify potential hit compounds from virtual libraries of 5-oxo-3-phenylproline derivatives, which can then be synthesized and tested experimentally.

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of chemical features required for biological activity. These models can be generated based on the structures of known active compounds and used to search for novel 5-oxo-3-phenylproline analogues with similar features.

A summary of computational methodologies and their applications is presented in Table 3.

| Methodology | Description | Application to 5-Oxo-3-phenylproline Research |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. nih.govsamipubco.comnih.govmdpi.com | Used to elucidate the binding mode of 1,3-diaryl-5-oxo-proline derivatives to the endothelin receptor. nih.govunict.itresearchgate.netnih.gov |

| Homology Modeling | Constructs a 3D model of a protein based on the known structure of a homologous protein. nih.govmdpi.comunict.itresearchgate.netnih.gov | Employed to build a model of the ETA receptor for docking studies. nih.govunict.itresearchgate.netnih.gov |

| QSAR | Relates the chemical structure of molecules to their biological activity. jmchemsci.comnih.goveijppr.com | Can be used to predict the potency of new 5-oxo-3-phenylproline analogues and guide synthetic efforts. jmchemsci.comnih.goveijppr.com |

| Virtual Screening | Computationally screens large libraries of compounds against a biological target. | To identify novel hit compounds from virtual libraries of 5-oxo-3-phenylproline derivatives. |

Development of 5-Oxo-3-phenylproline-Based Probes for Biochemical Investigations

Chemical probes are essential tools for dissecting complex biological processes. mskcc.orgnih.govnih.govrsc.org The development of probes based on the 5-oxo-3-phenylproline scaffold could provide valuable reagents for studying the biological targets of these compounds and their roles in cellular pathways. While specific probes based on this exact scaffold are not yet widely reported, the principles of probe development can be readily applied.

Affinity-Based Probes: These probes are designed to specifically bind to a target protein, allowing for its isolation and identification. A 5-oxo-3-phenylproline analogue could be functionalized with a reactive group for covalent labeling or with a tag, such as biotin, for affinity purification of its binding partners. nih.govnih.govresearchgate.net

Fluorescent Probes: The attachment of a fluorescent dye to a 5-oxo-3-phenylproline derivative would enable the visualization of its subcellular localization and its interaction with target proteins using techniques such as fluorescence microscopy and flow cytometry. rsc.org

Photoaffinity Probes: These probes incorporate a photo-reactive group that, upon irradiation with light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the target.

The development of such probes would be instrumental in validating the biological targets of 5-oxo-3-phenylproline derivatives and in elucidating their mechanisms of action at a molecular level. This, in turn, would provide a stronger foundation for their further development as therapeutic agents.

Q & A

Q. How can researchers integrate multi-omics data to elucidate the role of 5-Oxo-3-phenylproline in modulating oxidative stress pathways?

- Methodology :

- Transcriptomics/Proteomics : Use RNA-seq and SILAC-based proteomics to identify differentially expressed genes/proteins in treated vs. untreated cells .

- Pathway Enrichment Analysis : Apply tools like DAVID or MetaboAnalyst to map oxidative stress-related pathways (e.g., Nrf2-Keap1) .

Key Considerations for Rigorous Research Design

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw data, code, and protocols in repositories like Zenodo or GitHub .

- Ethical Compliance : For in vitro/in vivo studies, follow ARRIVE 2.0 guidelines for experimental design and reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.